molecular formula C23H24N6O7S2 B601318 Methyl ceftazidime CAS No. 1354396-23-8

Methyl ceftazidime

Cat. No.: B601318
CAS No.: 1354396-23-8
M. Wt: 560.6 g/mol
InChI Key: SQQLCFFMLJEMPT-GPQTWHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Ceftazidime is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound retains the core structure of ceftazidime but includes a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl ceftazidime involves the modification of the ceftazidime moleculeThe reaction conditions often include the use of specific catalysts and solvents to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as Rapid Resolution Liquid Chromatography are employed to validate the concentration and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl ceftazidime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl ceftazidime has a wide range of applications in scientific research:

Mechanism of Action

Methyl ceftazidime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Uniqueness: Methyl ceftazidime is unique due to the presence of the methyl group, which may enhance its stability and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains compared to its parent compound .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the stability of methyl ceftazidime in aqueous solutions under varying experimental conditions?

Stability studies should follow guidelines such as ICH Q2(R1) for analytical validation . Key parameters include pH (3.0–7.0), temperature (25–40°C), and buffer composition (e.g., phosphate or acetate). High-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used to quantify degradation products, with validation criteria for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) . Degradation kinetics (e.g., first-order rate constants) should be calculated to predict shelf-life under different storage conditions .

Q. How does the molecular structure of this compound confer resistance to β-lactamase hydrolysis?

The R1 side chain of this compound contains a dimethyl acetate group, which enhances interaction with AmpC β-lactamase residues (e.g., Arg349, Ser343). Crystallographic studies show conformational flexibility in the acyl-enzyme complex, allowing adaptive binding despite mutations in bacterial enzymes . Comparative enzyme kinetics (e.g., kcat/Km ratios) between wild-type and variant enzymes (e.g., Arg349Ala) demonstrate minimal impact on hydrolysis rates, confirming structural optimization for stability .

Advanced Research Questions

Q. How should researchers design clinical studies to evaluate this compound’s efficacy against carbapenem-resistant Gram-negative pathogens?

Studies should employ a randomized, double-blind design with active comparators (e.g., meropenem) and stratification by infection type (e.g., cUTI, cIAI). Primary endpoints may include clinical cure rates at test-of-cure (TOC) visits (day 21–28 post-treatment) and microbiological eradication. Subgroup analyses should account for comorbidities (e.g., renal impairment) and prior antibiotic exposure . Pooled data from Phase II/III trials (n > 4,000) indicate comparable efficacy (85.3% vs. 87.1% for comparators) but require adjustment for heterogeneity in comparator regimens and infection severity .

Q. What methodological approaches resolve contradictions in susceptibility data for this compound across bacterial strains?

Discrepancies in minimum inhibitory concentration (MIC) values may arise from differences in testing protocols (e.g., broth microdilution vs. disc diffusion). Researchers should:

  • Validate methods using CLSI/EUCAST guidelines.
  • Cross-reference phenotypic data (e.g., RAST results at 4–8 hours) with genotypic profiling (e.g., blaCTX-M, blaKPC alleles) .
  • Apply multivariable regression to control for confounders like efflux pump overexpression or porin mutations .

Q. How can structural modifications enhance this compound’s activity against multidrug-resistant Pseudomonas aeruginosa?

Rational drug design should focus on:

  • C3/C4 carboxylate optimization : Introduce steric hindrance groups (e.g., methyl-thiadiazole) to reduce hydrolysis by metallo-β-lactamases.
  • R2 side-chain diversification : Replace the pyridinium group with bicyclic amines to improve penetration through porin channels .
  • Synergistic combinations : Pair with avibactam (β-lactamase inhibitor) at fixed ratios (e.g., 4:1 ceftazidime:avibactam) to restore susceptibility in vitro .

Q. Data Interpretation and Reporting

Q. What statistical methods are critical for analyzing this compound’s safety profile in pooled clinical trial data?

Use Cox proportional hazards models to compare adverse event (AE) rates (e.g., nephrotoxicity, hypersensitivity) between treatment arms, adjusting for baseline covariates (age, renal function). Kaplan-Meier curves should visualize time-to-AE onset. Report incidence rates as events per 100 patient-days with 95% confidence intervals. Meta-analyses of Phase III trials show AE rates of 49.2% for ceftazidime-avibactam vs. 47.6% for comparators, with no significant differences in serious AEs (8.7% vs. 7.2%) .

Q. How should researchers address variability in analytical methods for this compound quantification?

Harmonize assays using USP monographs for relative retention times and impurity thresholds (e.g., Δ-3 isomer ≤ 0.5%). Cross-validate HPLC methods with mass spectrometry (LC-MS/MS) for trace-level detection . Report assay results with system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000) .

Q. Experimental Reproducibility

Q. What steps ensure reproducibility in this compound’s in vitro pharmacokinetic/pharmacodynamic (PK/PD) models?

  • Use biorelevant media (e.g., Mueller-Hinton II with 25 mg/L Ca²⁺) to simulate human serum concentrations.
  • Apply dose-ranging studies with static (time-kill) or dynamic (hollow-fiber) models.
  • Calculate PK/PD targets (e.g., %T > MIC) using nonparametric superposition for Monte Carlo simulations .

Properties

CAS No.

1354396-23-8

Molecular Formula

C23H24N6O7S2

Molecular Weight

560.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1

InChI Key

SQQLCFFMLJEMPT-GPQTWHBLSA-N

SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.